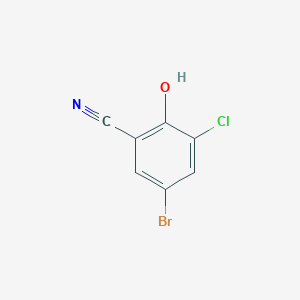

5-Bromo-3-chloro-2-hydroxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₃BrClNO and a molecular weight of 232.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzonitrile core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-hydroxybenzonitrile typically involves the bromination and chlorination of 2-hydroxybenzonitrile. One common method includes the following steps:

Bromination: 2-Hydroxybenzonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-3-chloro-2-hydroxybenzonitrile serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to biologically active molecules.

Case Study: Synthesis of mGluR5 Modulators

A study demonstrated the use of 5-bromo-2-hydroxybenzonitrile as a precursor in the synthesis of compounds targeting the metabotropic glutamate receptor 5 (mGluR5). The compound was involved in a Suzuki coupling reaction, which allowed for the introduction of diverse aryl groups to enhance pharmacological activity. The resulting compounds were evaluated for their ability to modulate mGluR5, showing promising results in binding assays and functional assays that measure calcium mobilization in cells .

Environmental Applications

Research has indicated that halogenated aromatic compounds, including this compound, can form disinfection byproducts (DBPs) when chlorine is used for water treatment. Understanding the behavior and toxicity of such compounds is critical for assessing their environmental impact.

Case Study: Assessment of DBPs in Drinking Water

A study investigated the occurrence of halohydroxybenzonitriles, including this compound, as DBPs in drinking water. The research assessed their cytotoxicity, stability under chlorination conditions, and potential health risks associated with their presence in water supplies. The findings highlighted the need for monitoring these compounds due to their potential adverse effects on human health and the environment .

Chemical Synthesis

The compound is also utilized as a reagent in organic synthesis due to its electrophilic properties. It can undergo various reactions such as nucleophilic substitution and coupling reactions, making it versatile for synthesizing more complex structures.

Synthesis Methodology

One notable synthetic route involves dissolving this compound in an organic solvent and reacting it with different nucleophiles or coupling partners under controlled conditions. This method allows for the efficient production of derivatives that may possess enhanced biological activities or novel properties .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-chloro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-hydroxybenzonitrile

- 3-Chloro-2-hydroxybenzonitrile

- 2-Hydroxybenzonitrile

Uniqueness

5-Bromo-3-chloro-2-hydroxybenzonitrile is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical transformations and applications that may not be achievable with similar compounds .

Actividad Biológica

5-Bromo-3-chloro-2-hydroxybenzonitrile (C₇H₃BrClNO) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.

Basic Information

- Molecular Formula : C₇H₃BrClNO

- Molecular Weight : 232.46 g/mol

- CAS Number : 1260810-06-7

Structural Characteristics

The compound features a hydroxyl group, bromine, and chlorine substituents on a benzonitrile framework, which may influence its biological interactions and activities.

Cytotoxicity Studies

Recent research indicates that halogenated aromatic compounds, including this compound, exhibit varying degrees of cytotoxicity. A study assessed the cytotoxic effects of several halohydroxybenzonitriles and found that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Cytotoxicity of Halohydroxybenzonitriles

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | Melanoma (B16F10) |

| 5-Bromo-2-hydroxybenzonitrile | 20 | Breast Cancer (MCF-7) |

| 4-Bromo-3-chloro-2-hydroxybenzonitrile | 18 | Lung Cancer (A549) |

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural components. The presence of halogen atoms is known to enhance lipophilicity and can influence receptor binding. A study on related compounds indicated that modifications in the substitution pattern significantly affect their interaction with various biological targets, including receptors involved in neurotransmission .

Case Studies

- Antitumor Activity : In vivo studies demonstrated that derivatives of halohydroxybenzonitriles, including this compound, exhibited significant antitumor activities against melanoma models. These effects were attributed to the induction of apoptosis through the AKT/BIM signaling pathway .

- Anticonvulsant Properties : Research on benzonitrile derivatives has shown potential anticonvulsant activity. Several compounds were evaluated for their protective effects against seizures in animal models, indicating that structural modifications can lead to enhanced therapeutic profiles .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Receptor Modulation : It may interact with specific receptors involved in neurotransmission or hormonal regulation, contributing to its pharmacological effects.

Propiedades

IUPAC Name |

5-bromo-3-chloro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUTUKKYMCXKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.